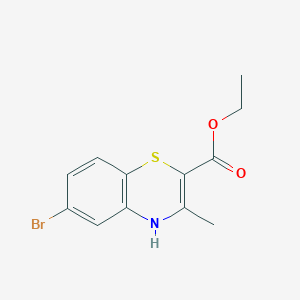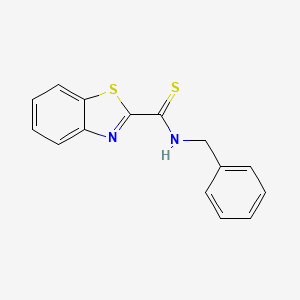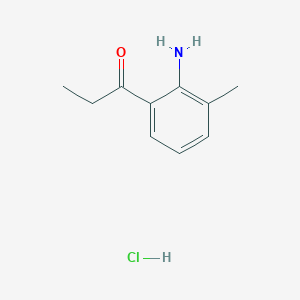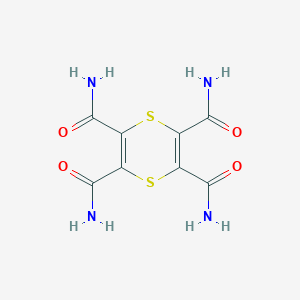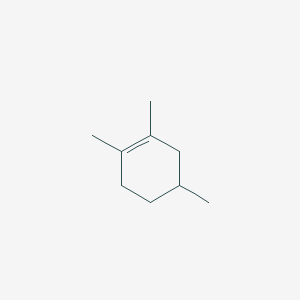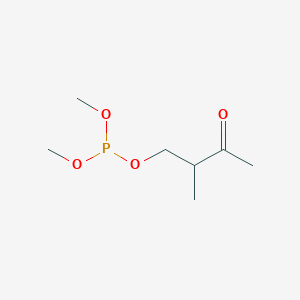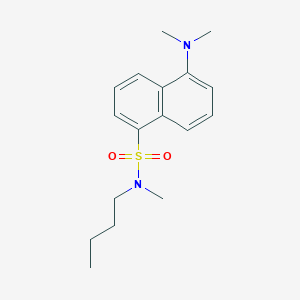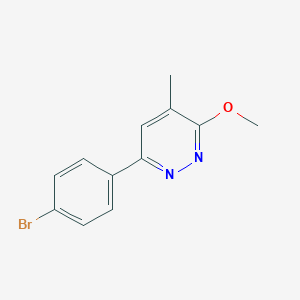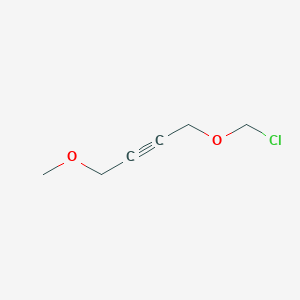
1-(Chloromethoxy)-4-methoxybut-2-yne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Chloromethoxy)-4-methoxybut-2-yne is an organic compound characterized by the presence of a chloromethoxy group and a methoxy group attached to a butyne backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloromethoxy)-4-methoxybut-2-yne typically involves the reaction of 4-methoxybut-2-yne with chloromethyl methyl ether in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl methyl ether. The reaction mixture is usually stirred at low temperatures to control the exothermic nature of the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve distillation or chromatography to obtain the desired compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(Chloromethoxy)-4-methoxybut-2-yne undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethoxy group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the triple bond can yield alkenes or alkanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions are used.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and substituted amines.
Oxidation Reactions: Products include aldehydes and carboxylic acids.
Reduction Reactions: Products include alkenes and alkanes.
Aplicaciones Científicas De Investigación
1-(Chloromethoxy)-4-methoxybut-2-yne has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the modification of biomolecules for studying biological pathways.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(Chloromethoxy)-4-methoxybut-2-yne involves its reactivity towards nucleophiles and electrophiles. The chloromethoxy group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. The triple bond in the butyne backbone can participate in addition reactions, making it a versatile intermediate in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
1-(Chloromethoxy)prop-2-yne: Similar structure but with a shorter carbon chain.
1,2-bis(Chloromethoxy)ethane: Contains two chloromethoxy groups attached to an ethane backbone.
1-(Chloromethoxy)methoxy-2-methoxyethane: Contains an additional methoxy group.
Uniqueness
1-(Chloromethoxy)-4-methoxybut-2-yne is unique due to its combination of a chloromethoxy group and a methoxy group on a butyne backbone, providing a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.
Propiedades
Número CAS |
90906-16-4 |
|---|---|
Fórmula molecular |
C6H9ClO2 |
Peso molecular |
148.59 g/mol |
Nombre IUPAC |
1-(chloromethoxy)-4-methoxybut-2-yne |
InChI |
InChI=1S/C6H9ClO2/c1-8-4-2-3-5-9-6-7/h4-6H2,1H3 |
Clave InChI |
KNPUTZDXFILYLM-UHFFFAOYSA-N |
SMILES canónico |
COCC#CCOCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Ethenyl-4-[1-(4-methylphenyl)ethyl]benzene](/img/structure/B14363046.png)
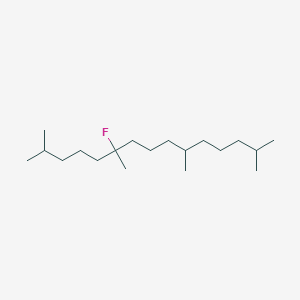
![Dichloro[(trichloromethyl)thio]methanesulfenyl chloride](/img/structure/B14363057.png)
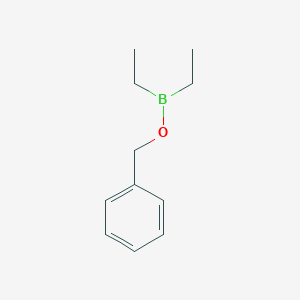
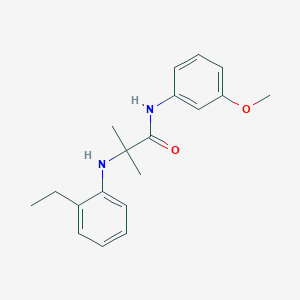
![Silane, trimethyl[(24-methylhexacosyl)oxy]-](/img/structure/B14363091.png)
